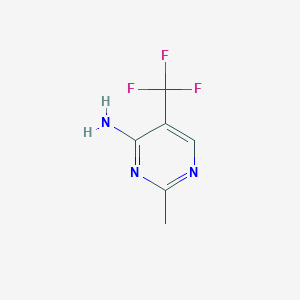

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C6H6F3N3 |

|---|---|

Molecular Weight |

177.13 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C6H6F3N3/c1-3-11-2-4(5(10)12-3)6(7,8)9/h2H,1H3,(H2,10,11,12) |

InChI Key |

OSZPZLTVJOZZDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrimidine with ammonia or an amine under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as sodium methoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups.

Mechanistic Insight :

-

The trifluoromethyl group at position 5 increases ring electron deficiency, promoting nucleophilic attack at position 4 (amine) or 6 (if substituted).

-

Methyl substitution at position 2 directs regioselectivity by steric hindrance .

Cross-Coupling Reactions

Pd-catalyzed cross-coupling enables functionalization of the pyrimidine core:

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, 2-methoxyethanol, 100°C

-

Substrates : Boronic acids (aryl/heteroaryl)

-

Yield : 60-85%

-

Application : Synthesis of biaryl derivatives for kinase inhibitor development.

-

Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃

-

Scope : Introduces secondary/tertiary amines at position 4.

Oxidation and Reduction

-

Peracid-mediated oxidation : Forms N-oxide derivatives at position 1 (Figure 1).

-

Conditions : mCPBA (3 eq), CH₂Cl₂, 0°C → RT

-

Yield : 72%

-

-

Catalytic hydrogenation : Reduces pyrimidine ring to dihydropyrimidine.

-

Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C

-

Selectivity : Trifluoromethyl group remains intact.

-

Ring Modification and Functionalization

-

Reaction : Condensation with 1,2,4-oxadiazole precursors.

-

Conditions : Microwave irradiation, 140°C, 45 min

-

Products : Pyrimidin-4-amine-oxadiazole hybrids with herbicidal activity (IC₅₀ = 1.2 μM).

-

-

Substrates : Organomagnesium reagents (e.g., MeMgBr)

-

Outcome : Alkyl group addition at position 6, forming 1,2-dihydropyrimidines.

Comparative Reactivity Table

| Reaction Class | Position Modified | Key Influencing Factor |

|---|---|---|

| Nucleophilic substitution | 4, 5, 6 | Trifluoromethyl electron-withdrawing effect |

| Cross-coupling | 4, 5 | Pd catalyst efficiency |

| Oxidation | Ring nitrogen | Stability of N-oxide intermediates |

| Reduction | Ring structure | Solvent polarity and H₂ pressure |

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Disorders

Research indicates that 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine may have therapeutic implications for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound acts as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), a protein associated with the pathogenesis of these disorders. Inhibiting LRRK2 could potentially reduce dopaminergic neuron degeneration, offering symptomatic relief or modifying disease progression.

2. Cancer Treatment

The compound has been investigated for its anticancer properties, particularly due to its ability to modulate kinase activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung and colon cancer cells. Its structural modifications may enhance selectivity and efficacy against specific cancer types.

3. Anti-inflammatory Effects

this compound exhibits potential anti-inflammatory properties by inhibiting pathways involved in chronic inflammation. This is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a critical role in disease pathology.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key findings from SAR studies include:

| Modification | Effect on Potency | Comments |

|---|---|---|

| Hydrophobic substituents | Increased potency | Better interaction with biological targets |

| Rigid structures | 3-fold potency increase | Improved binding affinity |

| Polar groups | Decreased potency | May hinder interaction |

These studies highlight how variations in substituents on the pyrimidine ring can significantly influence the compound's binding affinity and inhibitory activity against target enzymes.

Research Tool Applications

Beyond therapeutic uses, this compound serves as a valuable tool in biochemical research. It is utilized to investigate enzyme functions and signaling pathways related to NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which plays a critical role in lipid metabolism and cellular signaling.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental models:

- Neurodegenerative Disease Models : In animal studies, treatment with this compound resulted in decreased neurodegeneration markers compared to control groups.

- Cancer Cell Lines : In vitro assays demonstrated significant growth inhibition of cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.

- Inflammatory Disease Models : Animal models of inflammatory diseases showed reduced edema and inflammatory markers following treatment with this compound.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It acts as an inhibitor of mitochondrial complex I electron transport, disrupting the energy production process in target organisms. This leads to the inhibition of cellular respiration and ultimately results in the death of the target organism . The compound’s effectiveness is attributed to its ability to bind to specific sites within the mitochondrial complex, blocking the electron transport chain and preventing ATP synthesis .

Comparison with Similar Compounds

2-(Trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8)

- Structure : Trifluoromethyl at position 2, amine at position 3.

- Key Differences : The reversed positions of the -CF₃ and -NH₂ groups compared to the target compound alter electronic distribution. The electron-withdrawing -CF₃ at position 2 reduces nucleophilic reactivity at position 4, limiting its utility in forming amine-linked derivatives.

- Applications : Primarily used as an intermediate in synthesizing antiviral agents .

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

- Structure: Features a 4-methoxyphenyl group at position 4 and a 4-(trifluoromethyl)anilino side chain.

- Key Differences : The bulky aromatic substituents enhance π-π stacking interactions, improving binding to biological targets like kinases. This compound exhibits superior antifungal activity compared to the simpler 2-methyl-5-(trifluoromethyl)pyrimidin-4-amine .

Bioactivity and Pesticidal Performance

Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole Moieties

- Representative Compounds : 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and its bromo analog (U8).

- Bioactivity: Compound LC₅₀ (M. separata) EC₅₀ (P. cubensis) AChE Inhibition (U/mg prot) U7 3.57 ± 0.42 mg/L 24.94 ± 2.13 mg/L 0.215 U8 4.22 ± 0.47 mg/L 30.79 ± 2.21 mg/L 0.184 Target Not reported Not reported Not reported

- Key Insights : The 1,2,4-oxadiazole moiety in U7/U8 enhances pesticidal activity by promoting stronger hydrogen bonding with acetylcholinesterase (AChE), a mechanism absent in the target compound .

Role of Trifluoromethyl vs. Other Substituents

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine (CAS 887350-80-3)

2-Chloro-4-methylpyrimidin-5-amine

- Structure : Chlorine at position 2, methyl at position 4.

- Impact : The chloro substituent enhances electrophilicity, facilitating nucleophilic substitution reactions. However, it lacks the metabolic stability conferred by -CF₃, making it less suitable for long-lasting pesticidal applications .

Molecular Docking and Structure-Activity Relationships (SAR)

- Target Compound: Limited docking data available. Predicted to bind AChE via hydrophobic interactions with the -CF₃ group and hydrogen bonding with the amine .

- U7/U8 vs. Flufenerim: U7/U8: Bind AChE in a reversed orientation compared to flufenerim, with the oxadiazole moiety occupying a hydrophobic pocket. Flufenerim: Relies on π-stacking with aromatic residues.

Biological Activity

2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has shown potential as an enzyme inhibitor, particularly in cancer therapy, and has been explored for its anti-inflammatory and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical formula of this compound is C7H7F3N4, characterized by a pyrimidine ring substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. This unique structure contributes to its biological activity, particularly in enzyme inhibition.

1. Enzyme Inhibition

Studies have demonstrated that this compound acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrimidine core can significantly enhance selectivity and potency against CDK9 compared to other kinases such as CDK1 and CDK2. For instance, certain analogs exhibited up to 100-fold selectivity for CDK9 over CDK1 .

| Compound | IC50 (µM) | Selectivity Ratio (CDK9/CDK2) |

|---|---|---|

| This compound | 3.05 - 25.0 | 44-fold |

| Analog A | 1.5 | 100-fold |

2. Anticancer Activity

The compound has shown promising anticancer properties across various cell lines, including MDA-MB453, PC3, K562, HeLa, and A549. The reported IC50 values suggest significant cytotoxicity, making it a candidate for further development in cancer therapeutics.

3. Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting COX-2 activity, a key enzyme involved in inflammation. The IC50 values for these derivatives were comparable to standard anti-inflammatory drugs like celecoxib.

4. Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary results indicate efficacy against strains such as E. coli and S. aureus.

Case Studies

A notable case study involved the synthesis of novel pyrimidine derivatives that included the trifluoromethyl group, leading to enhanced biological activities compared to their non-trifluoromethyl counterparts . These studies emphasized the importance of the trifluoromethyl group in modulating the pharmacological properties of pyrimidine derivatives.

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine?

The synthesis typically involves substitution reactions on pyrimidine scaffolds. For example, intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid can undergo nucleophilic substitution at the 5-position with trifluoromethyl-containing reagents. Key steps include:

- Condensation reactions : Using thiourea derivatives to introduce amino groups.

- Trifluoromethylation : Employing reagents like CF₃I or Cu-mediated cross-coupling to install the trifluoromethyl group.

- Purification : Recrystallization from ethanol or methanol to isolate the final product .

Q. How can spectroscopic methods characterize this compound?

- NMR : H and C NMR identify substituents (e.g., methyl at δ ~2.5 ppm, CF₃ at δ ~120 ppm in F NMR).

- X-ray crystallography : Determines bond angles (e.g., C–N–C ~120°) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 208) .

Q. What physicochemical properties are critical for solubility and reactivity?

- LogP : Predicted ~1.8 (hydrophobic due to CF₃ group), impacting solubility in polar solvents.

- pKa : Estimated ~3.3 (weak base), influencing protonation states in biological assays.

- Thermal stability : Decomposition above 250°C, requiring controlled storage conditions .

Advanced Research Questions

Q. How do structural modifications at the 5-position of the pyrimidine ring influence biological activity?

- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, as seen in kinase inhibitors (e.g., PERK inhibitors) .

- Amino groups : Hydrogen-bond donors improve target binding (e.g., antimicrobial activity in analogs with NH₂ substituents) .

- Comparative SAR : Replace CF₃ with Cl or Me to assess activity changes in enzyme inhibition assays .

Q. What crystallographic strategies resolve data contradictions in pyrimidine derivatives?

- SHELX refinement : Use twin refinement for twinned crystals and high-resolution data (e.g., R factor < 0.05) .

- Hydrogen bonding analysis : Identify weak interactions (e.g., C–H⋯O or C–H⋯π) to explain packing anomalies .

- Polymorphism studies : Compare dihedral angles (e.g., 12.8° vs. 86.1° in phenyl ring orientations) to address structural discrepancies .

Q. How are intermolecular interactions studied in crystalline forms of this compound?

- X-ray diffraction : Resolve intramolecular N–H⋯N bonds (e.g., six-membered rings) and intermolecular C–H⋯O chains .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯F contacts from CF₃ groups) .

- DFT calculations : Validate experimental torsion angles (e.g., C4–N3–C2 ~117.9°) .

Q. Can computational chemistry predict reactivity under varying conditions?

- Docking studies : Model binding to biological targets (e.g., PERK kinase) using AutoDock or Schrödinger .

- MD simulations : Assess solvation effects on stability (e.g., aqueous vs. DMSO environments) .

- QM/MM : Evaluate reaction pathways for trifluoromethylation steps .

Methodological Guidelines

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.